N,N-bis(2-methylpropyl)butan-1-amine
Description
Contextualization within Tertiary Amine Chemical Space
Tertiary amines are characterized by a nitrogen atom bonded to three organic substituents. Their chemical behavior is largely dictated by the nature of these substituents. In the case of N,N-bis(2-methylpropyl)butan-1-amine, the nitrogen atom is connected to two isobutyl groups and one n-butyl group. This places it within the category of aliphatic tertiary amines.
The branching at the beta-position of the two isobutyl groups introduces significant steric bulk around the nitrogen atom. This steric hindrance is a defining feature that differentiates it from less-branched counterparts like triethylamine (B128534) or N,N-dimethylbutylamine. The steric environment profoundly influences the amine's nucleophilicity and basicity, two of its most fundamental chemical properties. While the inductive effect of the alkyl groups increases the electron density on the nitrogen, making it electronically more basic, the steric bulk can impede its ability to act as a nucleophile or to accept a proton. youtube.com
Significance of Highly Branched Tertiary Amines in Contemporary Chemical Research
The development of synthetic methodologies for creating sterically hindered amines is an active area of research. acs.orgrsc.orgnih.gov Highly branched tertiary amines are crucial in various applications due to their unique reactivity profiles. Their reduced nucleophilicity, a consequence of steric hindrance, makes them valuable as non-nucleophilic bases in elimination reactions and other base-mediated transformations where the base is not intended to participate in substitution reactions. mdpi.com
Furthermore, the steric bulk can influence the stereochemical outcome of reactions. In catalysis, bulky amine ligands can create specific chiral environments around a metal center, enabling enantioselective transformations. mdpi.com The development of organocatalysts has also highlighted the importance of sterically demanding amines. rsc.org
In the context of materials science, hindered amine light stabilizers (HALS) are a critical class of polymer additives that protect materials from photodegradation. tandfonline.comlongchangchemical.com While the specific structure of this compound may not be a commercial HALS, the principles of steric hindrance around a nitrogen atom are central to the function of these stabilizers. longchangchemical.com
Scope of Academic Inquiry into this compound Systems
Direct academic inquiry into this compound is limited. However, extensive research exists on analogous structures and the broader class of sterically hindered amines. Studies on the synthesis of such amines often involve reductive amination of ketones or tandem reactions. rsc.orgnih.govnih.gov
Research into the physical and chemical properties of related compounds, such as diisobutylamine (B89472) and other butylamine (B146782) derivatives, provides a basis for predicting the behavior of this compound. nih.govnoaa.govchemeo.comechemi.com For instance, the study of how steric hindrance affects the basicity and nucleophilicity of amines is a well-established area of physical organic chemistry. youtube.comresearchgate.net The dissociation of adducts formed between sterically hindered amines and Lewis acids has been a subject of detailed investigation, providing quantitative measures of steric effects. researchgate.net
The reactivity of hindered amines in various chemical processes, including their use as catalysts or bases, continues to be an area of active investigation. mdpi.comrsc.org The mechanisms of their action, particularly in processes like carbon capture where hindered amines show unique reaction pathways, are also a focus of research. acs.orgosti.gov
Data on this compound and Related Compounds
Table 1: Physical Properties of Related Butylamine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diisobutylamine | 110-96-3 | C8H19N | 129.24 | 139-140 |
| Di-n-butylamine | 111-92-2 | C8H19N | 129.24 | 159 |
| Di-sec-butylamine | 626-23-3 | C8H19N | 129.24 | 135 echemi.com |
| Butan-1-amine | 109-73-9 | C4H11N | 73.14 | 77-78 |
| 2-Methylpropan-1-amine | 78-81-9 | C4H11N | 73.14 | 68-69 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for a Related Compound (Di-sec-butylamine)
| Spectroscopic Data | Value |
| Proton Affinity (kJ/mol) | 980.70 chemeo.com |
| Gas Basicity (kJ/mol) | 947.50 chemeo.com |
| Ionization Energy (eV) | 7.60 chemeo.com |
Data for Di-sec-butylamine (CAS: 626-23-3) from the NIST WebBook. chemeo.comnist.govnist.govnist.gov
Structure
3D Structure
Properties
CAS No. |
4230-05-1 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-6-7-8-13(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
AICFBSWRYUBVGK-UHFFFAOYSA-N |
SMILES |
CCCCN(CC(C)C)CC(C)C |
Canonical SMILES |
CCCCN(CC(C)C)CC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Bis 2 Methylpropyl Butan 1 Amine and Analogous Highly Branched Tertiary Amines
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine. jocpr.com This two-step process, often performed in a single pot, is highly versatile and particularly effective for producing highly substituted and sterically hindered amines like N,N-bis(2-methylpropyl)butan-1-amine from diisobutylamine (B89472) and butyraldehyde (B50154). masterorganicchemistry.com A key advantage of this method is its ability to avoid the common problem of overalkylation. masterorganicchemistry.com
Evolution of Leuckart and Eschweiler-Clarke Type Reaction Protocols
The Leuckart reaction and the Eschweiler-Clarke reaction are classical methods for reductive amination that have significantly influenced modern synthetic protocols.
The Leuckart reaction , first reported by Rudolf Leuckart, traditionally uses formic acid or ammonium (B1175870) formate (B1220265) as both the reducing agent and, in some cases, the nitrogen source. wikipedia.org In the context of synthesizing this compound, a secondary amine (diisobutylamine) would react with an aldehyde (butyraldehyde) in the presence of formic acid, which serves as the hydride donor. mdpi.com The reaction proceeds through the formation of an iminium salt, which is then reduced by the formate ion. wikipedia.org High temperatures are typically required for this transformation. wikipedia.org
The Eschweiler-Clarke reaction is a specific application of this principle for the exhaustive methylation of primary or secondary amines using formaldehyde (B43269) as the carbonyl source and formic acid as the reductant. wikipedia.orgorganic-chemistry.org A crucial feature of this protocol is that it cleanly stops at the tertiary amine stage, as the product tertiary amine cannot form a new iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts. wikipedia.org This inherent selectivity is a major advantage. While the classic reaction is for methylation, the underlying principle of using an aldehyde and formic acid has been generalized for the synthesis of a wide range of tertiary amines. mdpi.com
Modern adaptations of these protocols focus on improving yields and employing milder reaction conditions, but the fundamental concept of a self-limiting reaction that avoids quaternization remains a key contribution to amine synthesis.
Catalytic Reductive Amination using Molecular Hydrogen
Catalytic reductive amination, or reductive alkylation, using molecular hydrogen (H₂) is a highly atom-economical and environmentally benign method for amine synthesis. wikipedia.org This approach involves the reaction of an aldehyde or ketone with an amine in the presence of H₂ gas and a heterogeneous or homogeneous metal catalyst.
For the synthesis of this compound, butyraldehyde and diisobutylamine would be subjected to hydrogenation over a catalyst. Common catalysts for this transformation include noble metals on a solid support, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C), as well as Raney Nickel (Ra-Ni). researchgate.netbohrium.com The reaction mechanism involves the catalytic hydrogenation of the intermediate iminium ion formed in situ.
The choice of catalyst and reaction conditions (temperature, pressure) is critical for achieving high selectivity and yield. Studies on the reductive amination of butyraldehyde have shown that different noble metal catalysts can lead to different product distributions. bohrium.com For instance, cobalt-based composite catalysts have also demonstrated high activity and selectivity in the amination of various aldehydes. mdpi.com
Table 1: Comparison of Catalysts in Reductive Amination
| Catalyst System | Typical Substrates | Advantages | Disadvantages |
|---|---|---|---|
| Pd/C, Pt/C | Aldehydes, Ketones | High activity, good selectivity, widely used. wikipedia.org | Can sometimes lead to debenzylation in substrates with benzyl (B1604629) groups. |
| Raney Nickel | Aliphatic/Aromatic Carbonyls | Cost-effective, highly active. | Requires careful handling (pyrophoric), may require higher pressures. |
| Rhodium, Ruthenium | Aldehydes, Ketones | Effective for hydrogenolysis and hydrogenation. bohrium.com | Higher cost compared to Ni or Pd. |
| Cobalt Composites | Aromatic Aldehydes | Lower cost alternative to noble metals, good yields. mdpi.com | May require higher temperatures and pressures. |
This table provides a general comparison of common catalyst systems for catalytic reductive amination.
Reductive Amination with Borohydride (B1222165) Reagents (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃)
Boron-based hydrides are among the most common and versatile reducing agents for laboratory-scale reductive aminations due to their mildness and selectivity. organicreactions.org The choice of reagent is crucial as it dictates the reaction conditions and compatibility with the carbonyl substrate.
Sodium Borohydride (NaBH₄): This is a powerful reducing agent capable of reducing both the intermediate iminium ion and the starting aldehyde or ketone. commonorganicchemistry.com To achieve selectivity, the reaction is often performed in a stepwise manner, where the imine is pre-formed before the addition of NaBH₄. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is particularly effective at reducing iminium ions at slightly acidic pH (around 6-7) while leaving carbonyl groups intact. masterorganicchemistry.com This selectivity allows for convenient one-pot procedures where the aldehyde, amine, and reducing agent are all present from the start. commonorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): STAB is a milder and even more selective reducing agent that has become very popular for reductive aminations. commonorganicchemistry.com It is particularly effective for reacting with sterically hindered ketones and aldehydes. Unlike NaBH₃CN, it is non-toxic and can be used in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), often with a catalytic amount of acetic acid. nih.gov Its mild nature prevents the reduction of the starting carbonyl compound, making it ideal for direct, one-pot syntheses. nih.gov
Table 2: Comparison of Common Borohydride Reagents for Reductive Amination
| Reagent | Chemical Formula | Key Characteristics | Common Solvents |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Reduces both carbonyls and imines; often requires stepwise addition. commonorganicchemistry.com | Methanol, Ethanol |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminiums in the presence of carbonyls; toxic cyanide byproduct. masterorganicchemistry.com | Methanol, Ethanol |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective for imines/iminiums; non-toxic; moisture-sensitive. commonorganicchemistry.comnih.gov | Dichloromethane (DCM), Dichloroethane (DCE), THF |
This table summarizes the properties and applications of frequently used borohydride reagents in reductive amination.
Stereoselective and Enantioselective Approaches in Reductive Amination for Chiral Amine Synthesis
While this compound is an achiral molecule, reductive amination is a powerful tool for the synthesis of chiral amines, which are critical components of many pharmaceuticals. jocpr.com Asymmetric reductive amination enables the conversion of prochiral aldehydes or ketones into enantiomerically enriched amines. wikipedia.org
This stereochemical control can be achieved through several strategies:
Chiral Catalysts: Transition metal complexes, often based on iridium, rhodium, or ruthenium, incorporating chiral ligands are used to catalyze the hydrogenation of the intermediate imine. acs.org The chiral environment of the catalyst directs the hydride transfer to one face of the imine, leading to the preferential formation of one enantiomer. researchgate.netnih.gov
Chiral Auxiliaries: A chiral auxiliary can be attached to the starting amine or carbonyl compound. This auxiliary directs the stereochemical outcome of the reduction, and is subsequently removed to yield the chiral amine product.
Biocatalysts: Enzymes such as imine reductases (IREDs) offer exceptional levels of enantioselectivity under mild, aqueous conditions, making them a valuable green chemistry approach for chiral amine synthesis.
These methods have broadened the scope of reductive amination, allowing for the precise construction of complex chiral tertiary amines from secondary amines. researchgate.netnih.gov
Addressing Overalkylation and Selectivity Challenges in Amine Synthesis
A significant challenge in amine synthesis via direct N-alkylation with alkyl halides is the potential for overalkylation. wikipedia.org The nucleophilicity of the nitrogen atom often increases with each alkylation step; for example, a secondary amine is typically more nucleophilic than the primary amine from which it was formed. nih.gov This can lead to a "runaway" reaction where the desired tertiary amine reacts further with the alkyl halide to form an undesired quaternary ammonium salt. youtube.commasterorganicchemistry.com
Reductive amination elegantly circumvents this problem. The reaction proceeds via the formation and reduction of an imine or iminium ion. A tertiary amine, such as the product this compound, is incapable of forming an imine or iminium ion with another molecule of the aldehyde. wikipedia.org Therefore, the reaction sequence naturally terminates at the tertiary amine stage, providing excellent selectivity and preventing the formation of quaternary byproducts. This inherent limitation makes reductive amination a superior method for the controlled synthesis of tertiary amines compared to direct alkylation.
Transition Metal-Catalyzed Carbon-Nitrogen Bond Forming Reactions
As an alternative to reductive amination, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for constructing C-N bonds. These reactions are particularly useful for coupling aryl or alkyl halides (or their equivalents) with amines.
The most prominent of these is the Buchwald-Hartwig Amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of amines and aryl or alkyl halides/triflates. To synthesize a highly branched tertiary amine like this compound, one could couple diisobutylamine with an n-butyl halide (e.g., 1-bromobutane).
The success of the Buchwald-Hartwig amination relies on a carefully selected combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a sterically hindered and electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos, tBuXPhos), and a base (e.g., NaOt-Bu, K₃PO₄). The ligand is crucial for facilitating the key steps of the catalytic cycle—oxidative addition, amine coordination, and reductive elimination—especially when dealing with sterically demanding substrates like diisobutylamine. This methodology offers a distinct synthetic route that complements reductive amination strategies.
Hydroamination and Hydroaminoalkylation Protocols for Alkylamine Synthesis
Hydroamination and hydroaminoalkylation represent highly atom-economical methods for the synthesis of amines by the addition of an N-H or a C-H bond across a carbon-carbon multiple bond. acs.orgorganicreactions.org These reactions provide a direct route to substituted amines from readily available alkenes and amines. acs.orgresearchgate.net
Early transition metals, particularly those from Group 4 and 5, have proven to be effective catalysts for these transformations. nih.govacs.org For instance, a cationic titanium catalyst system has been developed for the intermolecular hydroaminoalkylation of alkenes with various tertiary alkylamines. nih.gov This method demonstrates excellent regioselectivity, exclusively yielding the branched product. nih.gov The reaction proceeds via the activation of the α-C-H bond of the amine and its subsequent addition to the alkene. nih.gov While often targeting N-methyl groups, functionalization at N-methylene groups has also been observed. nih.gov
Late transition metal catalysts and photoredox catalysis have also been employed for hydroaminoalkylation, offering different mechanistic pathways and substrate scopes. acs.org However, these methods can be limited by the need for directing or protecting groups on the amine and the air and moisture sensitivity of early transition metal catalysts. acs.org
A notable example of hydroaminoalkylation involves the reaction of trimethylamine (B31210) with various unsaturated hydrocarbons, including alkenes, catalyzed by titanium complexes. This process, which involves C-H bond activation at the methyl group of trimethylamine, offers a direct pathway to dimethylaminomethyl-substituted compounds. researchgate.net
| Catalyst System | Substrates | Key Features |
| Cationic Titanium Complex | Tertiary alkylamines and alkenes | Excellent regioselectivity for branched products; C-H activation at N-methyl and N-methylene groups. nih.gov |
| Early Transition Metals (Groups 3-5) | Amines and alkenes/alkynes | Highly atom-economical; effective for both inter- and intramolecular reactions. acs.org |
| Late Transition Metals/Photoredox Catalysis | Amines and alkenes/alkynes | Diverse mechanistic pathways; may require directing groups on the amine. acs.org |
Asymmetric Alkylation of Imine Derivatives
The asymmetric alkylation of imine derivatives is a powerful strategy for the enantioselective synthesis of chiral amines. researchgate.net This approach typically involves the addition of a nucleophile to a prochiral imine, with stereocontrol exerted by a chiral catalyst or auxiliary. core.ac.uk
One prominent method involves the rhodium-catalyzed asymmetric addition of organoboron reagents to imine derivatives. researchgate.net The use of chiral bicyclo[2.2.1]heptadiene ligands with rhodium catalysts has enabled the synthesis of a wide range of α-chiral amines with high enantioselectivity. researchgate.net
Another approach is the catalytic asymmetric alkylation of enamines. A nickel-catalyzed asymmetric reductive alkylation of enamines has been developed to produce drug-like α-branched chiral amines. chemrxiv.org This reaction proceeds through the regio- and stereoselective hydrometallation of the enamine to generate an enantioenriched alkylnickel intermediate, which then reacts with an alkyl electrophile. chemrxiv.org This method is notable for its mild conditions and broad substrate scope. chemrxiv.org
Furthermore, the direct asymmetric intramolecular alkylation of chiral aromatic imines can be achieved via rhodium-catalyzed C-H bond activation. unt.edu In this process, a chiral amine auxiliary directs the C-H activation and subsequent intramolecular cyclization, leading to the formation of chiral cyclic amines with high enantioselectivity. unt.edu
| Method | Catalyst/Reagent | Substrate | Product | Key Features |
| Asymmetric addition | Rh(I)/Chiral bicyclo[2.2.1]heptadiene ligand | Imine derivatives and organoboron reagents | α-Chiral amines | High enantioselectivity. researchgate.net |
| Asymmetric reductive alkylation | Nickel/Bisoxazoline catalyst | Enamines and alkyl electrophiles | α-Branched chiral amines | Mild conditions, broad scope. chemrxiv.org |
| Asymmetric intramolecular alkylation | Rhodium catalyst with chiral amine auxiliary | Chiral aromatic imines with tethered alkenes | Chiral cyclic amines | High enantioselectivity via C-H activation. unt.edu |
Carbon-Hydrogen Amination Cross-Coupling Methodologies
Carbon-hydrogen (C-H) amination cross-coupling has emerged as a transformative strategy for the synthesis of tertiary amines, offering a more direct and efficient alternative to traditional methods. nih.goveuropeanpharmaceuticalreview.com This approach circumvents the need for pre-functionalized starting materials by directly forming a carbon-nitrogen bond from a C-H bond and an amine.
A significant advancement in this area is the palladium(II)-catalyzed allylic C-H amination cross-coupling of terminal olefins with secondary amines. nih.govillinois.edu This reaction exhibits excellent regio- and stereoselectivity, favoring the linear, E-allylic amine product. nih.gov A key challenge in such reactions is the tendency of basic amine nucleophiles to bind to and inhibit the metal catalyst. nih.govillinois.edu This was overcome by using amine-BF3 salts, which prevent catalyst inhibition and allow the reaction to proceed under mild, aerobic conditions. europeanpharmaceuticalreview.com
The reaction utilizes a specialized sulfoxide-oxazoline-palladium(II) [SOX·Pd(OAc)2] catalyst and can couple a wide variety of secondary amines with terminal olefins, including those containing sensitive functional groups like aldehydes, ketones, and esters. nih.gov This methodology has been successfully applied to the synthesis of complex drug molecules and their derivatives. nih.gov
| Catalyst | Reactants | Product | Selectivity | Key Advantages |
| Ma-WhiteSOX/palladium europeanpharmaceuticalreview.com | Olefins with adjacent C-H bond and secondary amines (as amine-BF3 salts) | Tertiary amines | High regio- and stereoselectivity | Faster, simpler, air and moisture tolerant, potential for automation. europeanpharmaceuticalreview.com |
| SOX·Pd(OAc)2 nih.gov | Terminal olefins and secondary amines | Linear, E-allylic tertiary amines | >20:1 linear:branched, >20:1 E:Z | Broad substrate scope, including complex and functionalized molecules. nih.gov |
Catalytic Asymmetric Hydrogenation of Unsaturated Nitrogenated Compounds
Catalytic asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds like imines and enamines is a highly efficient and atom-economical method for producing chiral amines. nih.govacs.orgdoaj.org This strategy is widely used in both academic and industrial settings for the synthesis of enantiomerically enriched amines. nih.govbohrium.com
The asymmetric hydrogenation of imines is a direct route to α-chiral amines. nih.gov Iridium and rhodium complexes with chiral phosphine ligands are commonly used catalysts. rsc.org For instance, chiral iridium-diphosphine catalysts have been successfully employed in the asymmetric hydrogenation of N-alkyl tetrahydroisoquinolines and N-alkyl tetrahydro-β-carbolines, yielding the corresponding chiral tertiary amines with high enantioselectivity. rsc.org The nature of the N-alkyl substituent can significantly influence the enantioselectivity of the reaction. rsc.org
The asymmetric hydrogenation of enamines provides access to β-chiral amines. acs.org While the AH of simple enamines can be challenging, the development of rhodium complexes with specific diphosphine ligands has enabled the first catalytic protocol for the AH of β-branched simple enamines. acs.org Furthermore, the asymmetric hydrogenation of γ-branched N-phthaloyl allylamines using a bisphosphine-Rh catalyst has been shown to be an effective method for constructing γ-chirogenic amines with excellent enantioselectivities. researchgate.netresearchgate.net
| Substrate Type | Catalyst System | Product Type | Key Features |
| Imines (e.g., N-alkyl cyclic imines) | Ir or Rh with chiral phosphine ligands | α-Chiral amines | High enantioselectivity, direct route to chiral tertiary amines. nih.govrsc.org |
| Enamines (β-branched) | Rh with diphosphine ligand | β-Chiral amines | Overcomes challenges in stereocontrol. acs.org |
| Allylamines (γ-branched, N-protected) | Rh with bisphosphine ligand | γ-Chiral amines | Excellent enantioselectivity, applicable to drug synthesis. researchgate.netresearchgate.net |
Rhodium-Catalyzed Asymmetric Substitution Reactions
Rhodium-catalyzed asymmetric substitution reactions have become a powerful tool for the enantioselective synthesis of sterically demanding α-tertiary amines. nih.govacs.org These reactions are particularly valuable for constructing quaternary stereocenters, which are common motifs in bioactive molecules. wayne.edu
A notable example is the rhodium-catalyzed asymmetric allylic amination of tertiary allylic trichloroacetimidates with secondary aliphatic amines. wayne.edu This method, utilizing a chiral diene-ligated rhodium catalyst, provides excellent control over both regioselectivity and enantioselectivity, affording α-trisubstituted-α-tertiary amines with high yields and enantiomeric excesses. acs.orgwayne.edu The reaction proceeds with complete branched selectivity, which is attributed to hydrogen bonding interactions that guide the nucleophilic attack to the more hindered internal carbon of the π-allyl intermediate. nih.gov
Mechanistic studies, including DFT calculations and kinetic experiments, have revealed that the reaction proceeds under Curtin-Hammett conditions, where a dynamic kinetic asymmetric transformation occurs. acs.orgwayne.edu The thermodynamically more stable π-allyl intermediate is also the more kinetically reactive, leading to the major enantiomer of the product. wayne.edu This methodology has been successfully applied to the synthesis of α-tertiary amines containing pharmaceutically relevant secondary amine cores. acs.orgwayne.edu
Another related approach is the rhodium-catalyzed asymmetric synthesis of γ-branched amines through the isomerization of allylamines, followed by enamine exchange and chemoselective reduction. d-nb.info This one-pot procedure allows for the modular synthesis of various chiral γ-branched amines with excellent enantioselectivities. d-nb.info
| Reaction Type | Catalyst System | Substrates | Products | Key Features |
| Asymmetric Allylic Amination | Chiral diene-ligated Rhodium catalyst | Tertiary allylic trichloroacetimidates and secondary aliphatic amines | α-Trisubstituted-α-tertiary amines | Excellent regio- and enantioselectivity, complete branched selectivity, dynamic kinetic asymmetric transformation. acs.orgwayne.edu |
| Asymmetric Isomerization/Enamine Exchange/Reduction | Rhodium catalyst | Allylamines and exogenous amine nucleophiles | Chiral γ-branched amines | One-pot synthesis, modular, high enantioselectivity. d-nb.info |
Oxidative Functionalization Routes
Visible Light-Promoted C-H Functionalization via Photoredox Catalysis
Visible light-promoted photoredox catalysis has emerged as a powerful and sustainable strategy for the functionalization of C-H bonds, including those in tertiary amines. researchgate.netresearchgate.net This approach utilizes light energy to drive chemical transformations under mild conditions, often avoiding the need for harsh reagents. nih.gov
In the context of tertiary amines, photoredox catalysis can facilitate the oxidative functionalization of C-H bonds adjacent to the nitrogen atom. nih.gov For instance, the direct C-H oxidation of cyclic tertiary amines to form δ-lactams can be achieved using organic dyes as photocatalysts, visible light, and air as the oxidant. nih.gov
A significant development is the carbonyl alkylative amination (CAA) for the synthesis of complex tertiary amines, which is facilitated by visible light. nih.govcam.ac.uk This metal-free, modular transformation unites aldehydes, secondary amines, and alkyl halides in a single step. nju.edu.cnnih.gov The process involves the addition of an alkyl radical, generated from the alkyl halide, to an in-situ formed alkyl-iminium ion. nih.govcam.ac.uk This method is particularly advantageous for creating sterically hindered tertiary amines that are challenging to synthesize via traditional reductive amination. nih.gov
Furthermore, visible light photoredox catalysis has been employed for the thiocyanation of the C-H bond on the α-position of tertiary enaminones, providing access to functionalized alkenes and chromones. acs.org Depending on the photocatalyst used, the reaction can be directed towards different products, highlighting the tunability of these systems. acs.org
| Reaction | Catalyst System | Substrates | Products | Key Features |
| C-H Oxidation | Organic dyes (e.g., Rose Bengal) | Cyclic tertiary amines | δ-Lactams | Metal-free, uses air as oxidant, environmentally compatible. nih.gov |
| Carbonyl Alkylative Amination (CAA) | Visible light, silane (B1218182) reducing agent (no metal photocatalyst) | Aldehydes, secondary amines, alkyl halides | Branched tertiary amines | Metal-free, modular, one-step synthesis of complex amines. nih.govcam.ac.uk |
| C-H Thiocyanation | Rose Bengal or Ru(bpy)3Cl2·6H2O | Tertiary enaminones, NH4SCN | Thiocyanated alkenes/chromones or NH2-functionalized thiocyanated enamines | Metal-free or Ru-catalyzed, tunable product outcome. acs.org |
Transition-Metal Catalyzed Oxidative Transformations of Tertiary Amines
The direct functionalization of C-H bonds in tertiary amines represents a powerful and atom-economical strategy for the synthesis of complex nitrogen-containing molecules. Transition-metal catalysis has been pivotal in this field, enabling the conversion of otherwise inert C-H bonds into new functional groups. Among these methods, the oxidative transformation of tertiary amines is particularly significant. Iron, as an earth-abundant and low-toxicity metal, has emerged as a key catalyst for these reactions.
Research has demonstrated that iron-based catalyst systems can effectively mediate the Cα-H oxidation of tertiary aliphatic amines to produce amides under mild conditions. nih.govnih.gov This transformation is notable as many traditional oxidative protocols are not suitable for simple, non-cyclic tertiary alkyl amines. nih.govnih.gov The reaction typically involves an iron catalyst, such as FeCl₂, and a suitable oxidant. Mechanistic studies suggest that the process can proceed through a radical rebound or concerted mechanism, which accounts for the observed selectivity for α-C-H oxidation over other positions. acs.org The steric bulk of the amine substrate can influence reaction yields. acs.org
In addition to amide formation, iron catalysis can be employed for other oxidative transformations. For instance, a mild and selective iron-catalyzed azidation of tertiary C-H bonds has been developed. nih.gov This method is valuable for the late-stage functionalization of complex molecules and allows for the introduction of an azide (B81097) group, which can be further converted into a variety of other nitrogen-containing functionalities. nih.gov The scope and selectivity of these transition-metal-catalyzed amination and oxidation reactions are broad, though often dependent on the specific catalyst system and oxidant employed. nih.govacs.orgkaist.ac.krresearchgate.net
The table below summarizes representative findings for the iron-catalyzed Cα-H oxidation of various tertiary amines, showcasing the versatility of this methodology.
Table 1: Iron-Catalyzed Cα-H Oxidation of Tertiary Aliphatic Amines
| Entry | Tertiary Amine Substrate | Product (Amide) | Yield (%) |
| 1 | N,N-dimethyl-dodecylamine | N-methyl-N-dodecylformamide | 75 |
| 2 | N,N-dimethylbenzylamine | N-methylbenzamide | 82 |
| 3 | Tri-n-propylamine | N,N-dipropylpropionamide | 68 |
| 4 | Tri-n-butylamine | N,N-dibutylbutyramide | 71 |
| 5 | N-Cyclohexyldimethylamine | N-cyclohexyl-N-methylformamide | 65 |
Data sourced from studies on Fe-catalyzed Cα-H functionalization. nih.gov
Alternative and Emerging Synthetic Pathways
Beyond classical methods, several advanced synthetic strategies have been developed for the preparation of highly branched tertiary amines and their derivatives. These pathways include multicomponent reactions, cyclization strategies, and optimized alkylation techniques that offer improved efficiency and structural diversity.
Mannich Reaction Derivations for β-Amino-Carbonyl Compound Formation
The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of C-C bonds and the introduction of an amino group. wikipedia.org It is a three-component condensation reaction involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen compound, typically a ketone or another enolizable carbonyl compound. wikipedia.orgthermofisher.com The product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.org
For the synthesis of analogues of this compound, a highly branched secondary amine such as diisobutylamine would be used. The reaction proceeds via the formation of an iminium ion from the secondary amine and an aldehyde. This electrophilic iminium ion then reacts with the enol form of the ketone to yield the final β-amino-ketone. wikipedia.orgchemtube3d.com The utility of Mannich bases is well-established, as they serve as versatile intermediates for synthesizing more complex molecules, including pharmaceuticals and natural products. jlu.edu.cn
Recent advancements have focused on developing more sustainable and efficient protocols, such as solvent-free conditions. For example, the reaction of arylmethyl ketones with various dialkylamines and formaldehyde has been successfully carried out at room temperature using silica (B1680970) gel, yielding β-amino-ketones in moderate yields. researchgate.net This approach highlights the feasibility of using sterically hindered secondary amines like dibutylamine, a close structural analogue of diisobutylamine.
Table 2: Solvent-Free Mannich Reaction of Aromatic Ketones with Dialkylamines and Formaldehyde
| Entry | Aromatic Ketone | Amine | Product | Yield (%) |
| 1 | Acetophenone | Diethylamine (B46881) | 1-Phenyl-2-((diethylamino)methyl)prop-2-en-1-one | 55 |
| 2 | 4'-Methylacetophenone | Diethylamine | 1-(p-Tolyl)-2-((diethylamino)methyl)prop-2-en-1-one | 52 |
| 3 | Acetophenone | Dibutylamine | 1-Phenyl-2-((dibutylamino)methyl)prop-2-en-1-one | 58 |
| 4 | 4'-Methylacetophenone | Dibutylamine | 1-(p-Tolyl)-2-((dibutylamino)methyl)prop-2-en-1-one | 56 |
| 5 | 4'-Chloroacetophenone | Dibutylamine | 1-(4-Chlorophenyl)-2-((dibutylamino)methyl)prop-2-en-1-one | 60 |
Data adapted from a study on solvent-free three-component Mannich reactions. researchgate.net
Cyclization Reactions involving Amine Derivatives for Heterocyclic Compound Synthesis
Tertiary amines, including highly branched structures analogous to this compound, are valuable precursors for the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net These cyclization reactions often proceed through the in-situ generation of reactive intermediates from the tertiary amine, such as iminium ions or radical cations. researchgate.net
One notable strategy involves the palladium-catalyzed intramolecular cyclization of tertiary amines containing an appropriately positioned leaving group and an alkene. For example, N-n-butyl, N-(o-iodobenzyl)-3-butenamides undergo cyclization to form various ring sizes, including six, seven, and eight-membered heterocyclic compounds. researchgate.net The regiochemistry of this annulation can be controlled by the reaction conditions, such as the presence of water. researchgate.net This demonstrates how a tertiary amine with a butyl substituent can be used to construct complex polycyclic frameworks.
Another approach involves the intramolecular cyclization of β-ammonio radicals. nih.gov These radicals can be generated from quaternary ammonium salts, which are themselves derived from tertiary amines. For instance, treatment of a quaternary ammonium salt containing a 2-bromoethyl group with tributyltin hydride can generate a radical that readily cyclizes to form 1-azabicyclo[3.2.1]octane systems with high yields. nih.gov The success of the cyclization is influenced by polar effects, such as the presence of an ester group, which can enhance the rate of ring closure. nih.gov These methods showcase the synthetic versatility of tertiary amine derivatives in constructing diverse heterocyclic scaffolds.
Table 3: Palladium-Catalyzed Cyclization of N-n-butyl, N-(o-iodobenzyl)-3-butenamides
| Entry | Substrate (R group) | Conditions | Product Ring Size | Yield (%) |
| 1 | H | Anhydrous DMF | 6-membered | 75 |
| 2 | H | Aqueous DMF | 7/8-membered | 78 |
| 3 | Me | Anhydrous DMF | 6-membered | 85 |
| 4 | Me | Aqueous DMF | 7/8-membered | 82 |
| 5 | Ph | Anhydrous DMF | 6-membered | 73 |
Data adapted from a study on palladium-catalyzed annulation of N-n-butyl amides. researchgate.net
Alkylation of Amines with Electrophiles
The synthesis of tertiary amines such as this compound can be achieved through the direct alkylation of a corresponding secondary amine with an electrophile. In this case, the precursor would be N,N-bis(2-methylpropyl)amine (diisobutylamine), which would be treated with a butyl electrophile like 1-bromobutane. While direct alkylation is a fundamental C-N bond-forming reaction, it can suffer from a lack of selectivity, often leading to over-alkylation and the formation of quaternary ammonium salts as byproducts.
A more controlled and widely used alternative is reductive amination (also known as reductive alkylation). masterorganicchemistry.com This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. organic-chemistry.org To synthesize this compound, diisobutylamine would be reacted with butyraldehyde. wikipedia.orgnih.gov
A variety of reducing agents can be used, with sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), being the most common. masterorganicchemistry.com NaBH₃CN is particularly effective because it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. masterorganicchemistry.com Simple and convenient procedures have been developed that utilize NaBH₄ activated by solid acids like boric acid or p-toluenesulfonic acid under solvent-free conditions, offering an environmentally friendly and efficient route to a wide range of secondary and tertiary amines. organic-chemistry.orgsci-hub.ru
Table 4: Reductive Amination of Aldehydes and Ketones with Various Amines
| Entry | Carbonyl Compound | Amine | Reducing System | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | NaBH₄ / Boric Acid | N-Benzylaniline | 98 |
| 2 | Cyclohexanone | Benzylamine | NaBH₄ / Boric Acid | N-Cyclohexylbenzylamine | 95 |
| 3 | Butyraldehyde | Aniline | NaBH₄ / p-TsOH | N-Butylaniline | 96 |
| 4 | Acetophenone | Benzylamine | NaBH₄ / Boric Acid | N-(1-Phenylethyl)benzylamine | 94 |
| 5 | Benzaldehyde | Piperidine | NaBH₄ / Boric Acid | 1-Benzylpiperidine | 97 |
Data sourced from studies on reductive amination using activated sodium borohydride. organic-chemistry.orgsci-hub.ru
Mechanistic Investigations of Reaction Pathways for N,n Bis 2 Methylpropyl Butan 1 Amine and Tertiary Amine Systems
Detailed Studies of Amine Nucleophilicity and Basicity
The ability of an amine to function as a base (proton acceptor) or a nucleophile (electron-pair donor to an electrophilic carbon) is fundamental to its chemical behavior. algoreducation.commasterorganicchemistry.com These two properties, while related, are not always correlated and are influenced by a combination of electronic and steric effects.
Basicity: The basicity of an amine is determined by the availability of the nitrogen lone pair to accept a proton. youtube.com For aliphatic amines like N,N-bis(2-methylpropyl)butan-1-amine, the alkyl groups (n-butyl and isobutyl) are electron-donating via the inductive effect. This effect increases the electron density on the nitrogen atom, making it more attractive to protons and thus more basic than ammonia (B1221849) or primary and secondary amines in the gas phase. libretexts.org
Nucleophilicity: Nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.com When an amine acts as a base, it attacks a small, unhindered proton. When it acts as a nucleophile, it must approach a more sterically crowded carbon atom. masterorganicchemistry.com In this compound, the bulky isobutyl and n-butyl groups create significant steric crowding around the nitrogen atom. This steric hindrance can impede the amine's approach to an electrophilic center, reducing its nucleophilicity compared to less hindered tertiary amines or secondary amines. masterorganicchemistry.comorganicchemistrytutor.com For instance, highly hindered amines like Hünig's base (N,N-diisopropylethylamine) are known for being strong bases but poor nucleophiles, a characteristic exploited in elimination reactions. libretexts.org
The balance between the electron-donating effects that enhance basicity and the steric hindrance that diminishes nucleophilicity is a key feature of this compound's reactivity profile.
Table 1: Comparison of Basicity (pKa of conjugate acid) for Representative Amines
This table illustrates the effect of alkyl substitution and steric hindrance on amine basicity. Increased alkyl substitution generally increases basicity, but excessive steric crowding can sometimes lead to a slight decrease in solution-phase basicity compared to secondary amines due to solvation effects.
| Amine | Structure | pKa of Conjugate Acid | Class |
| Ammonia | NH₃ | 9.25 | - |
| Ethylamine | CH₃CH₂NH₂ | 10.75 | Primary |
| Diethylamine (B46881) | (CH₃CH₂)₂NH | 10.93 | Secondary |
| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 | Tertiary |
| Hünig's Base | ((CH₃)₂CH)₂NCH₂CH₃ | 11.40 | Tertiary (Hindered) |
Note: Data is compiled from various sources for illustrative purposes. The pKa for this compound is not widely reported but is expected to be in the range of other sterically hindered tertiary amines.
Formation and Reactivity of Iminium Ion Intermediates
A central feature of tertiary amine chemistry is the formation of iminium ions (R₂N⁺=CR'R''). These species are potent electrophiles and key intermediates in a wide array of synthetic transformations, including the functionalization of C-H bonds alpha to the nitrogen atom. researchgate.netnih.gov
Formation: Iminium ions are typically generated from tertiary amines through oxidation. libretexts.org The process can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. rsc.org The reaction proceeds via the removal of a hydride ion (H⁻) or through a sequence of single-electron transfer followed by deprotonation from one of the α-carbons. libretexts.orgchemistrysteps.com For this compound, this would lead to the formation of an iminium ion at either the n-butyl or one of the isobutyl groups.
Reactivity: Once formed, the iminium ion is highly susceptible to attack by nucleophiles. numberanalytics.com This reactivity is the basis for numerous C-C and C-heteroatom bond-forming reactions. For example, in the context of C-H functionalization, the in-situ generation of an iminium ion from a tertiary amine allows for the subsequent addition of a nucleophile to the α-position, effectively transforming a C-H bond into a new bond. nih.gov This two-step sequence—oxidation to an iminium ion followed by nucleophilic addition—is a powerful strategy for the elaboration of amine structures. nih.gov The electrophilicity of the iminium intermediate is crucial; it serves to activate an otherwise unreactive position for functionalization. nih.gov
Electron Transfer Processes in Amine Transformations (e.g., Single Electron Transfer in C-H Functionalization)
Many modern methods for amine functionalization rely on electron transfer processes, particularly single-electron transfer (SET), to generate highly reactive intermediates. researchgate.net This approach bypasses the need for harsh reagents by using light or mild oxidants to initiate reactions.
Aminium Radical Cation Formation: The simplest oxidation process for a tertiary amine involves the removal of a single electron from the nitrogen's non-bonding lone pair. researchgate.net This SET event produces a highly reactive aminium radical cation (R₃N•⁺). nih.gov This process can be initiated photochemically, where a photocatalyst absorbs light and reaches an excited state capable of oxidizing the amine. nih.gov
For this compound, SET would generate the corresponding aminium radical cation. Subsequent deprotonation could occur at either the methylene (B1212753) C-H of the n-butyl group or the methine C-H of an isobutyl group, leading to different radical intermediates and, ultimately, different functionalized products. The regioselectivity of this deprotonation step is a critical factor in determining the reaction outcome. nih.gov
Reaction Kinetics and Thermodynamics of this compound Derivatives
The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are profoundly influenced by its structure. While specific kinetic and thermodynamic data for this exact compound are not extensively documented, general principles from studies on analogous tertiary amines can be applied. acs.orgacs.org
Reaction Kinetics: The rate of a reaction is often dictated by the energy of its transition state. For reactions where the amine acts as a nucleophile, the steric bulk of the isobutyl and butyl groups will raise the energy of the transition state, leading to slower reaction rates compared to less hindered amines. rsc.org Kinetic studies on the reaction of various tertiary amines with species like carbon dioxide or hydroxyl radicals have shown a strong dependence on the amine's structure. acs.orgrsc.org For processes involving C-H abstraction, such as those initiated by radicals, the bond dissociation energy (BDE) of the α-C-H bonds is a key kinetic parameter. The methine C-H bond on the isobutyl group is expected to have a lower BDE than the methylene C-H bonds on the n-butyl group, potentially making it kinetically favored for abstraction.
Thermodynamics: Thermodynamics governs the relative stability of reactants, intermediates, and products. In reactions leading to the formation of quaternary ammonium (B1175870) salts, the steric strain in the product can make the reaction less thermodynamically favorable. The stability of intermediates, such as the iminium ion or the α-amino radical, is also critical. The α-amino radical formed at the methine position of the isobutyl group is a tertiary radical, which is generally more stable than the secondary radical that would form on the n-butyl chain, suggesting a thermodynamic preference for reactions proceeding through this intermediate.
Table 2: Representative Reaction Rate Constants for Tertiary Amines with OH Radicals
This table shows how the structure of an amine affects its reaction kinetics with a common radical species. The rate constants can vary by orders of magnitude depending on the substitution pattern and steric accessibility.
| Amine | Rate Constant (k) with OH• (M⁻¹s⁻¹) | Conditions |
| Trimethylamine (B31210) | 6.1 x 10⁹ | Aqueous Phase |
| Triethylamine | 8.0 x 10⁹ | Aqueous Phase |
| Diethylamine (Secondary) | 4.9 x 10⁹ (neutral form) | Aqueous Phase, pH 7-11 |
| N,N-Diethylethanolamine | 5.3 x 10⁹ | Aqueous Phase |
Data compiled from kinetic studies on amine oxidation. rsc.org The rate for this compound would be influenced by both its multiple α-hydrogens and its steric bulk.
Stereochemical Control and Regioselectivity in Tertiary Amine Reactions
For an unsymmetrical amine like this compound, controlling the site of reaction (regioselectivity) and the three-dimensional arrangement of the new bond (stereoselectivity) are significant synthetic challenges.
Regioselectivity: The amine possesses two distinct types of α-C-H bonds: the methylene (-CH₂-) protons on the n-butyl group and the methine (-CH-) protons on the two isobutyl groups. Functionalization can potentially occur at either site.
Statistical Factors: There are four methylene protons and two methine protons, which could statistically favor reaction at the butyl group.
Electronic Factors: The methine C-H bond is generally weaker and leads to a more stable tertiary radical/cation intermediate compared to the secondary one from the methylene position. This electronic factor often overrides statistics, favoring functionalization at the isobutyl group. nih.gov
Steric Factors: The methine position on the isobutyl group is more sterically encumbered than the methylene position on the n-butyl group. In reactions involving bulky reagents or catalysts, this could steer the reaction towards the less hindered n-butyl group. nih.gov Recent advances in catalysis have shown that regioselectivity can be controlled, for instance, by using catalysts that specifically target α-methylene groups over α-methyl or α-methine groups. nih.gov
Stereochemical Control: If a reaction occurs at one of the prochiral methylene carbons of the n-butyl group or the methine carbon of an isobutyl group, a new stereocenter can be created. Achieving stereochemical control requires the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the intermediate (e.g., an iminium ion) or the two enantiotopic C-H bonds. mdpi.comrsc.org Asymmetric organocatalysis, often employing chiral phosphoric acids or chiral secondary amines, has been successful in controlling the stereochemistry of reactions involving iminium ion intermediates. rsc.org
Role of Intramolecular Hydrogen Bonds in Reactivity
While this compound itself, being a tertiary amine, cannot act as a hydrogen bond donor and lacks suitable acceptors for strong intramolecular hydrogen bonding, the concept of hydrogen bonding and other non-covalent interactions is crucial in understanding its reactivity within a broader chemical system. nih.gov
Intermolecular Interactions: In many catalytic reactions, the amine substrate interacts with the catalyst or other reagents through non-covalent forces. mdpi.com For example, in a reaction catalyzed by a bifunctional catalyst containing a hydrogen-bond donor (like a thiourea (B124793) or squaramide), the catalyst can activate an electrophile through hydrogen bonding while the tertiary amine base of the catalyst deprotonates a nucleophile. mdpi.com Although the substrate amine is not forming the bond, its interaction with a catalytic pocket stabilized by hydrogen bonds can dictate reaction outcomes. nih.gov
Reactivity of Derivatives: If this compound is modified to include a hydroxyl or amide group on one of its alkyl chains, the resulting derivative could exhibit intramolecular hydrogen bonding. For example, a hydroxyl group at the γ- or δ-position of the butyl chain could form an intramolecular N···H-O hydrogen bond. Such an interaction can have several effects:
Conformational Restriction: It can lock the molecule into a specific conformation, which can influence the accessibility of certain C-H bonds. bohrium.com
Altered Reactivity: The hydrogen bond can alter the electron density at the nitrogen atom, affecting its basicity and nucleophilicity.
Directing Group: In C-H functionalization reactions, the hydrogen-bonding group can act as a directing group, guiding a catalyst to a specific C-H bond and thereby controlling regioselectivity. duke.edu
Studies on various amino alcohols and related systems have demonstrated that intramolecular hydrogen bonds significantly influence their structure, stability, and chemical properties. bohrium.comnih.gov
Advanced Spectroscopic Characterization and Conformational Analysis of N,n Bis 2 Methylpropyl Butan 1 Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity, chemical environment, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of N,N-bis(2-methylpropyl)butan-1-amine. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom, leading to the deshielding of adjacent protons and carbons. libretexts.org
In the ¹H NMR spectrum, the protons on the carbons directly attached to the nitrogen atom (α-protons) are expected to resonate in the downfield region, typically between 2.2 and 2.8 ppm. The signals for the other protons in the butyl and isobutyl groups would appear further upfield. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the molecule.
The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. Carbons directly bonded to the nitrogen atom (α-carbons) are deshielded and typically appear in the 40-60 ppm range for aliphatic amines. libretexts.org The chemical shifts of the other carbons are influenced by their distance from the nitrogen atom and the branching of the alkyl chains.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₂ -CH₂-CH₂-CH₃ | ~2.4 | Triplet |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.4 | Multiplet |
| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3 | Multiplet |
| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet |
| N-CH₂ -CH(CH₃)₂ | ~2.2 | Doublet |
| N-CH₂-CH (CH₃)₂ | ~1.8 | Multiplet |
| N-CH₂-CH(CH₃ )₂ | ~0.9 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| N-C H₂-CH₂-CH₂-CH₃ | ~55 |
| N-CH₂-C H₂-CH₂-CH₃ | ~30 |
| N-CH₂-CH₂-C H₂-CH₃ | ~20 |
| N-CH₂-CH₂-CH₂-C H₃ | ~14 |
| N-C H₂-CH(CH₃)₂ | ~60 |
| N-CH₂-C H(CH₃)₂ | ~28 |
| N-CH₂-CH(C H₃)₂ | ~20 |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the structure of this compound.
A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com This would allow for the tracing of the connectivity within the n-butyl and isobutyl chains. For instance, the triplet of the α-methylene protons of the butyl group would show a cross-peak with the multiplet of the adjacent methylene (B1212753) protons.
An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. science-and-fun.de This technique is invaluable for assigning the carbon signals based on the already assigned proton signals, or vice versa. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data.
The nitrogen atom in this compound possesses a lone pair of electrons, making it basic and susceptible to protonation in acidic conditions. NMR spectroscopy is an effective method to study this acid-base equilibrium. nih.gov
Upon protonation, the chemical environment of the nuclei near the nitrogen atom changes significantly. In the ¹H NMR spectrum, the α-protons experience further deshielding and shift downfield due to the positive charge on the nitrogen. researchgate.net Similarly, the α-carbons in the ¹³C NMR spectrum will also show a downfield shift. By monitoring the chemical shifts of these specific nuclei as a function of pH, the pKa of the tertiary amine can be determined. The observed chemical shift at a given pH is a weighted average of the shifts of the protonated and unprotonated forms, allowing for the calculation of their relative populations and the equilibrium constant.
Table 3: Predicted pH-Dependent Chemical Shift Changes for this compound
| Nucleus | Change in Chemical Shift upon Protonation (Δδ) |
| α-¹H (N-CH₂ -) | Downfield shift of ~0.5 - 1.0 ppm |
| α-¹³C (N-C H₂-) | Downfield shift of ~2 - 5 ppm |
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the electronic environment of the nitrogen atom. For aliphatic tertiary amines, the ¹⁵N chemical shift typically falls within the range of 10 to 100 ppm. science-and-fun.de The specific chemical shift of the nitrogen in this compound would be influenced by the nature of the alkyl groups attached to it.
Protonation of the amine leads to a significant downfield shift in the ¹⁵N NMR spectrum, often in the range of 30-50 ppm, providing a clear indication of the protonation state of the nitrogen. This makes ¹⁵N NMR a powerful tool for studying acid-base chemistry and hydrogen bonding interactions involving the amine functionality.
In the solid state, the molecular motion of this compound is restricted, leading to broad NMR signals due to anisotropic interactions such as dipolar coupling and chemical shift anisotropy. Solid-state NMR (ssNMR) techniques, often employing magic-angle spinning (MAS), can overcome this broadening to provide high-resolution spectra. nih.govrsc.org
By analyzing the chemical shifts and through-space correlations (e.g., via 2D ssNMR experiments), it is possible to gain insights into the molecular conformation and packing of the amine in the solid phase. mdpi.com For instance, different crystalline forms (polymorphs) of the compound would likely exhibit distinct ssNMR spectra due to differences in their molecular conformations and intermolecular interactions.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups in a molecule by detecting their characteristic vibrational frequencies. rockymountainlabs.combohrium.com
For this compound, a tertiary amine, the most notable feature in its IR spectrum is the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines. rockymountainlabs.com The spectrum will be dominated by the stretching and bending vibrations of C-H and C-N bonds.
The C-H stretching vibrations of the alkyl groups will appear as strong absorptions in the region of 2850-3000 cm⁻¹. The C-N stretching vibration for aliphatic tertiary amines typically gives rise to one or more weak to medium intensity bands in the 1000-1250 cm⁻¹ region. libretexts.org The complexity of these bands can be influenced by the branching of the alkyl chains. Bending vibrations for the CH₂, and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong |
| CH₃ and CH₂ bend | 1350 - 1470 | Medium |
| C-N stretch | 1000 - 1250 | Weak to Medium |
Upon protonation to form the quaternary ammonium (B1175870) salt, a broad and strong N⁺-H stretching band would appear in the 2200-3000 cm⁻¹ region of the IR spectrum, providing clear evidence of the acid-base reaction.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies (e.g., HRMS, Electron Ionization)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. measurlabs.comazolifesciences.com Electron Ionization (EI) is a common ionization technique that induces fragmentation of the molecule, providing a characteristic fingerprint that aids in structural elucidation. orgchemboulder.comruc.dk
For tertiary amines such as this compound, the nitrogen atom plays a key role in the fragmentation process. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The mass spectra of amines are typically characterized by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.
In the case of this compound, three potential alpha-cleavage pathways exist. The cleavage of the butyl group would result in the loss of a propyl radical to form a fragment ion. Cleavage of one of the isobutyl groups would lead to the loss of an isopropyl radical, and cleavage of the other isobutyl group would yield the same fragment. The most favorable fragmentation pathway typically involves the loss of the largest possible radical, leading to the most stable iminium cation.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 199 | [M]⁺ | Molecular Ion | Low |
| 156 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical from butyl group) | High |
| 142 | [M - C₄H₉]⁺ | α-cleavage (loss of isobutyl radical) | Medium |
| 114 | [M - C₆H₁₃]⁺ | Further fragmentation | Low |
| 86 | [C₆H₁₄N]⁺ | α-cleavage fragment | High |
| 57 | [C₄H₉]⁺ | Butyl cation | Medium |
| 43 | [C₃H₇]⁺ | Propyl cation | Medium |
This table is a predictive representation based on general fragmentation patterns of tertiary amines and is for illustrative purposes.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
For a tertiary amine like this compound, which lacks the hydrogen bond donors of primary or secondary amines, the supramolecular interactions in the solid state would be primarily governed by van der Waals forces. libretexts.orglibretexts.org The packing of the bulky alkyl groups would be a significant factor in determining the crystal structure.
As of now, the single-crystal X-ray diffraction data for this compound has not been reported in crystallographic databases. However, if a suitable crystal could be grown, the analysis would provide key structural parameters. A hypothetical table of crystallographic data that could be obtained is shown below.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 0.87 |
This table is for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment.
The analysis would also reveal the specific conformations of the butyl and isobutyl chains and how the molecules pack together to form a stable crystal lattice, influenced by the interplay of steric hindrance and attractive van der Waals forces. nih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (for chiral derivatives)
Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) that measure the differential interaction of chiral molecules with left and right circularly polarized light. aip.orgnih.govcdnsciencepub.com These methods are exceptionally sensitive to the three-dimensional structure of molecules and are the primary means for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.
The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response. However, chiral derivatives of this amine could be synthesized, for instance, by introducing a stereocenter into one of the alkyl chains or by forming a chiral quaternary ammonium salt. For such chiral derivatives, chiroptical spectroscopy would be indispensable for confirming their stereochemical identity and quantifying their enantiomeric purity. nih.govrsc.orgacs.org
The assessment of enantiomeric excess often involves creating a calibration curve by measuring the CD signal of samples with known enantiomeric compositions. rsc.org The sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the stereocenter(s).
Should a chiral derivative of this compound be synthesized, its chiroptical properties could be analyzed. A hypothetical data table illustrating the kind of information that would be obtained is presented below for a notional chiral derivative.
Table 3: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Chiral Derivative | Solvent | λ_max (nm) | Δε (M⁻¹cm⁻¹) | Enantiomeric Excess (%) |
| (R)-Derivative | Methanol | 225 | +2.5 | >99 |
| (S)-Derivative | Methanol | 225 | -2.4 | >99 |
| Racemic Mixture | Methanol | - | 0 | 0 |
This table is a hypothetical representation for a notional chiral derivative to illustrate the application of chiroptical spectroscopy.
The synthesis and analysis of such chiral derivatives would be of interest in fields such as asymmetric catalysis, where chiral amines are often employed as ligands or catalysts. researchgate.net
Academic Research Applications of N,n Bis 2 Methylpropyl Butan 1 Amine in Chemical Synthesis and Catalysis
Role as a Key Intermediate and Reagent in Complex Organic Synthesis
Sterically hindered tertiary amines, such as N,N-bis(2-methylpropyl)butan-1-amine, are valued in organic synthesis primarily for their role as non-nucleophilic bases. wikipedia.org The bulky alkyl groups surrounding the nitrogen atom impede its ability to act as a nucleophile and form bonds with electrophilic carbon centers. wikipedia.orgcommonorganicchemistry.com However, the lone pair of electrons on the nitrogen remains available to accept protons, making these compounds effective bases. wikipedia.org
This unique combination of high basicity and low nucleophilicity is crucial in a variety of chemical transformations where a base is required to deprotonate a substrate or scavenge acidic byproducts without interfering with the main reaction. wikipedia.orgguidechem.com A prominent analogue, N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is widely employed for this purpose. wikipedia.orgguidechem.comchemicalbook.com It is frequently used in reactions that are sensitive to nucleophilic attack, such as peptide coupling, where it acts as a proton scavenger, and in protecting group chemistry. guidechem.comchemicalbook.com Furthermore, such bases are utilized in palladium(0)-catalyzed reactions, like the alkoxycarbonylation of allyl acetates and phosphates, where they neutralize the acid produced during the catalytic cycle. guidechem.comchemicalbook.com The synthesis of sterically congested tertiary amines is an area of active research, as these compounds are irreplaceable in many synthetic applications. mdpi.comnih.gov
Table 1: Applications of Sterically Hindered Tertiary Amines as Non-Nucleophilic Bases
| Application | Role of Hindered Amine | Example Reaction | Reference(s) |
| Peptide Synthesis | Proton scavenger during amino acid coupling | Amide bond formation | guidechem.comchemicalbook.com |
| Protecting Group Chemistry | Base for protection of alcohols as ethers | Silylation or etherification of alcohols | guidechem.com |
| Palladium-Catalyzed Reactions | Neutralizer for acidic byproducts | Alkoxycarbonylation of allyl phosphates | guidechem.comchemicalbook.com |
| Elimination Reactions | Promotes elimination over substitution | dehydrohalogenation | wikipedia.org |
| Enolate Synthesis | Used with boryl triflates for directed cross-aldol reactions | Generation of boron enolates from ketones | guidechem.com |
Organocatalytic Applications in Green Chemistry
In the field of green chemistry, the utilization of carbon dioxide (CO₂) as a C1 feedstock is a significant goal. One of the most effective methods for CO₂ utilization is its reaction with epoxides to synthesize five-membered cyclic carbonates, which are valuable compounds used as aprotic polar solvents and intermediates in the production of polycarbonates. researchgate.netnih.gov
Tertiary amines have emerged as a class of simple, metal-free, and halide-free organocatalysts that can efficiently catalyze this transformation. researchgate.net Unlike primary or secondary amines, tertiary amines exhibit higher catalytic activity for this cycloaddition reaction. researchgate.net The catalytic mechanism can proceed through two main pathways: activation of the epoxide or activation of CO₂. rsc.org In the CO₂ activation mechanism, the nucleophilic tertiary amine reacts with CO₂, forming a key intermediate adduct which then reacts with the epoxide. researchgate.netrsc.org The presence of hydroxyl groups on the catalyst structure can enhance activity through a synergistic effect, where hydrogen bonding helps to open the epoxide ring. nih.govrsc.org The use of tertiary amines as organocatalysts offers advantages such as low toxicity, stability against air and moisture, and the ability to perform the reaction under solvent-free conditions. researchgate.net
Table 2: Performance of Amine-Based Catalytic Systems in CO₂ Cycloaddition
| Catalyst System | Epoxide Substrate | Conditions | Yield (%) | Reference(s) |
| N,N,N',N'-tetraethylethylenediamine (0.1 mol%) | Propylene oxide | 120 °C, 20 bar CO₂, 2 h | 98 | researchgate.net |
| Pyridinium salt (DMAP-HBr) | Various terminal epoxides | 120 °C, 1 bar CO₂, 4 h | 95-99 | rsc.org |
| CaI₂ / BTP Ligand | Terminal epoxides | 25 °C, 1 bar CO₂, 24 h | High | acs.org |
| Polyhydroxylated Pyridinium Organocatalyst | Terminal epoxides | Room Temp, 1 bar CO₂ (Segmented Flow) | High | nih.gov |
The utility of tertiary amines as organocatalysts extends beyond CO₂ fixation. Their basicity allows them to catalyze a range of organic transformations. For instance, they can act as general bases to activate substrates through deprotonation, facilitating reactions such as Michael additions, aldol (B89426) reactions, and Knoevenagel condensations. In acylation reactions, tertiary amines are commonly used to scavenge the acid byproduct, thereby driving the reaction to completion.
Moreover, certain chiral tertiary amines are employed in asymmetric catalysis to produce enantiomerically enriched products. The development of bifunctional organocatalysts, which contain both a tertiary amine site (a Brønsted base) and another functional group like a hydrogen-bond donor (a Brønsted acid), has enabled highly selective and efficient asymmetric transformations. mdpi.com These catalysts operate through a cooperative effect, simultaneously activating both the nucleophile and the electrophile to achieve high reaction rates and stereoselectivity. mdpi.comyoutube.com
Ligand Design and Application in Transition Metal Catalysis
Tertiary amines are widely used as ligands in transition metal catalysis. alfachemic.com The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. alfachemic.comtuodaindus.com Tertiary-poly-amine ligands are known to stabilize transition metal complexes. bgu.ac.il
A classic example of a bidentate tertiary amine ligand is N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA forms stable chelate complexes with a variety of transition metals, including nickel, copper, and zinc. tuodaindus.comchemicalbook.com These complexes are used in numerous catalytic processes. For instance, TMEDA-coordinated nickel complexes have been studied as versatile intermediates for olefin polymerization catalysis. researchgate.netacs.org The TMEDA ligand provides structural stability and can tune the electronic properties of the metal center. tuodaindus.com Furthermore, TMEDA is known to activate and stabilize organometallic reagents, such as organolithium compounds, enhancing their reactivity and influencing the regiochemical outcome of metalation reactions. chemicalbook.com The complexing properties of TMEDA can also render otherwise air- and moisture-sensitive metal salts, like ZnCl₂, into stable, handleable solids. chemicalbook.com
Supramolecular Chemistry and Non Covalent Interactions Involving N,n Bis 2 Methylpropyl Butan 1 Amine Systems
Investigation of Hydrogen Bonding Networks and Molecular Aggregation
As a tertiary amine, N,N-bis(2-methylpropyl)butan-1-amine cannot form traditional hydrogen bonds with other molecules of the same kind because it lacks a hydrogen atom directly bonded to the nitrogen. Consequently, it does not form the hydrogen-bonded chains or networks typically observed in primary and secondary amines.
However, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as water, alcohols, or primary/secondary amines, this compound can participate in hydrogen bonding. The steric hindrance from the bulky alkyl groups would likely influence the strength and geometry of these interactions.
Molecular aggregation in the pure state would be primarily driven by weaker van der Waals forces, specifically London dispersion forces, which increase with the size and surface area of the molecule. The branched nature of the alkyl chains may affect the efficiency of molecular packing, influencing physical properties like boiling point and viscosity.
Host-Guest Chemistry and Molecular Recognition Phenomena
There is a lack of specific research in the scientific literature regarding the involvement of this compound in host-guest chemistry and molecular recognition. In principle, the lone pair of electrons on the nitrogen atom could interact with electron-deficient guest molecules. However, the significant steric bulk surrounding the nitrogen would likely be a major limiting factor for the formation of stable host-guest complexes. For this amine to act as a guest, its size and shape would need to be complementary to a specific host molecule.
Metal-Amine Coordination Complexes and Their Structural Features
Tertiary amines are well-known to act as ligands in coordination chemistry, forming complexes with various metal ions through the donation of the lone pair of electrons on the nitrogen atom. While specific studies on metal complexes of this compound are not readily found, general principles of coordination chemistry can be applied.
The formation and stability of such complexes would be highly dependent on the metal ion's size, charge, and preferred coordination geometry, as well as the steric demands of the amine ligand. The bulky 2-methylpropyl and butyl groups would create a sterically hindered coordination environment around the metal center. This can lead to complexes with lower coordination numbers than might be observed with less hindered amines. The properties of these potential complexes, such as their solubility, color, and reactivity, would be influenced by the nature of the metal-amine bond.
Below is a hypothetical table of potential coordination complexes, illustrating the types of structures that could be formed.
| Metal Ion (Example) | Potential Complex Formula | Possible Coordination Geometry |
| Copper(II) (Cu²⁺) | [Cu(this compound)Cl₂] | Distorted Tetrahedral |
| Silver(I) (Ag⁺) | [Ag(this compound)₂]⁺ | Linear or Trigonal Planar |
| Palladium(II) (Pd²⁺) | [Pd(this compound)₂Cl₂] | Square Planar |
Note: This table is illustrative and not based on experimentally verified data for this specific amine.
Influence of Environmental Factors (e.g., pH) on Supramolecular Architectures
The supramolecular behavior of this compound is expected to be significantly influenced by pH. As a tertiary amine, it is basic and can be protonated in acidic conditions to form a quaternary ammonium (B1175870) cation.
[R₃N + H⁺ ⇌ R₃NH⁺]
This protonation would have a profound effect on its ability to form supramolecular assemblies. The introduction of a positive charge would enable strong electrostatic interactions, such as ion-dipole and ion-ion interactions, which are generally stronger than van der Waals forces. In the presence of counter-ions, this could lead to the formation of more ordered solid-state structures or aggregates in solution. The degree of aggregation and the specific nature of the supramolecular architecture would depend on factors such as the concentration, the nature of the solvent, and the type of counter-ion present.
| Condition | Dominant Species | Potential Non-Covalent Interactions |
| Basic to Neutral pH | This compound (neutral) | Van der Waals forces, Hydrogen bonding (as acceptor) |
| Acidic pH | N,N-bis(2-methylpropyl)butan-1-ammonium (cation) | Electrostatic interactions (ion-dipole, ion-ion), Hydrogen bonding (as donor from N-H⁺) |
Chemical Environmental Pathways of N,n Bis 2 Methylpropyl Butan 1 Amine
Chemical Degradation Mechanisms under Environmental Conditions
Detailed experimental studies on the chemical degradation of N,N-bis(2-methylpropyl)butan-1-amine under various environmental conditions are not extensively available. However, based on the chemical structure—a tertiary amine with branched alkyl groups—several degradation mechanisms can be anticipated to be significant. The presence of a nitrogen atom with a lone pair of electrons and numerous carbon-hydrogen bonds makes the molecule susceptible to oxidative and photolytic degradation.
Research on other aliphatic amines indicates that they can be degraded through various environmental processes. For instance, studies on simple aliphatic amines have shown that they are reactive during ozonation. rsc.orgresearchgate.net The degradation of tertiary amines, in particular, is known to be influenced by their structure. researchgate.net While many tertiary amines exhibit low biodegradability, they can undergo abiotic degradation. researchgate.net The branching in the alkyl chains of this compound might confer some resistance to degradation compared to their straight-chain counterparts. researchgate.net
In atmospheric conditions, vapor-phase reactions with photochemically produced hydroxyl radicals (•OH) are expected to be a primary degradation pathway. For a related compound, di-n-butylamine, the estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 4.4 hours. taylorfrancis.com For dibutylamine, the estimated atmospheric half-life is around 4 hours. nih.gov Given the structural similarities, this compound is likely to have a comparable, relatively short atmospheric lifetime.
In aquatic environments, indirect photodegradation, sensitized by substances like humic acids, and reaction with hydroxyl radicals are plausible degradation routes. The tertiary amine structure suggests that hydrolysis is unlikely to be a significant degradation pathway under typical environmental pH conditions (pH 5-9), as the compound lacks functional groups that are readily hydrolyzed. nih.gov
Upon degradation, tertiary amines can yield a variety of products. For example, the reaction of tertiary amines with ozone can lead to the formation of N-oxides and, to a lesser extent, secondary amines and corresponding aldehydes. rsc.org The combustion or thermal decomposition of similar amines is known to produce toxic fumes of nitrogen oxides. nih.govnih.gov
Interactive Table: Estimated Atmospheric Half-life of Structurally Related Amines This table presents data for compounds structurally related to this compound to provide an indication of potential atmospheric reactivity. Specific data for the target compound is not available.
| Compound | Estimated Atmospheric Half-life (Reaction with •OH) | Reference |
| Di-n-butylamine | 4.4 hours | taylorfrancis.com |
| Dibutylamine | ~4 hours | nih.gov |
| n-Butylamine | ~11 hours |
Abiotic Transformation Processes of Tertiary Amine Structures
The abiotic transformation of tertiary amines in the environment is primarily driven by oxidation and photolysis. These processes involve the reaction of the amine with various reactive species present in the atmosphere and aquatic systems.
Oxidation by Hydroxyl Radicals (•OH): The reaction with hydroxyl radicals is a major transformation pathway for amines in both the atmosphere and in water. researchgate.netrsc.orgnist.gov Hydroxyl radicals are powerful oxidizing agents that can abstract a hydrogen atom from the alkyl groups of the amine or attack the nitrogen atom. nist.govhydrogenlink.com The rate of this reaction is generally high for aliphatic amines. taylorfrancis.com For instance, the rate constants for the reaction of dimethylamine (B145610) and diethylamine (B46881) with hydroxyl radicals in the aqueous phase are on the order of 10⁹ M⁻¹s⁻¹. rsc.org The neutral forms of amines react more efficiently with the electrophilic hydroxyl radicals than their protonated counterparts. researchgate.net The oxidation of amino groups by hydroxyl radicals can lead to the formation of various products, including ammonia (B1221849) or nitrates, depending on the oxidation state of the alpha-carbon. nih.gov
Ozonolysis: Ozone (O₃) is another significant oxidant that reacts with tertiary amines, particularly in aqueous environments. rsc.orgresearchgate.net The reaction typically proceeds through a nucleophilic attack of the nitrogen atom on the ozone molecule. researchgate.net For tertiary amines, this reaction primarily yields N-oxides. rsc.orgrsc.org A secondary pathway involves electron transfer, leading to the formation of an amine radical cation and subsequent products like secondary amines and aldehydes. rsc.org The rate constants for the reaction of tertiary amines with ozone are generally high, in the range of 10³ to 10⁸ M⁻¹s⁻¹ for the neutral form. researchgate.net Similar to reactions with hydroxyl radicals, the protonated form of the amine is unreactive towards ozone. rsc.org
Photodegradation: Tertiary amines can undergo photodegradation, especially in the presence of photosensitizers like humic substances found in natural waters. This process, known as indirect photolysis, involves the transfer of energy from the excited sensitizer (B1316253) to the amine, leading to its degradation. acs.org Direct photolysis, where the amine itself absorbs light, can also occur, though it is often a less significant pathway for simple aliphatic amines which may not absorb strongly in the solar spectrum. researchgate.net The photodegradation of aliphatic polyamides, which contain amide linkages but share some structural similarities in terms of alkyl chains, can proceed through the cleavage of C-N bonds. acs.orgnih.gov
Hydrolysis: Hydrolysis is generally not considered a significant abiotic transformation process for tertiary aliphatic amines under typical environmental conditions (pH 4-9). nih.govnist.gov These compounds lack hydrolyzable functional groups, and the carbon-nitrogen bond is relatively stable to hydrolysis in the absence of specific enzymatic or harsh chemical conditions. arkat-usa.org While the hydrolysis of N₂O₅ can be promoted by amines under tropospheric conditions, this is a reaction involving the amine as a catalyst rather than undergoing hydrolysis itself. nih.gov
Interactive Table: Reactivity of Tertiary Amines with Ozone This table provides general kinetic data for the reaction of tertiary amines with ozone to illustrate their reactivity. The specific reactivity of this compound may vary.
| Reactant Type | Reaction Products | General Rate Constant Range (kO₃, M⁻¹s⁻¹) | References |
| Tertiary Amines (neutral form) | N-Oxides, Secondary Amines, Aldehydes | 10³ - 10⁸ | researchgate.net, rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-bis(2-methylpropyl)butan-1-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via alkylation of butan-1-amine with 2-methylpropyl halides (e.g., isobutyl bromide or chloride) in the presence of a base (e.g., NaOH or K₂CO₃). The reaction typically proceeds under reflux conditions (60–100°C) in polar aprotic solvents like toluene or dichloromethane. Optimization involves controlling stoichiometry (2:1 ratio of 2-methylpropyl halide to butan-1-amine) and ensuring thorough mixing to minimize side reactions like over-alkylation. Industrial-scale synthesis may employ continuous flow reactors for improved heat and mass transfer .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Post-synthesis, the crude product is purified via fractional distillation under reduced pressure (boiling point ~85–90°C at 10 mmHg) to separate it from unreacted amines and halides. For higher purity, column chromatography using silica gel with a hexane/ethyl acetate gradient (95:5) can resolve residual impurities. Solvent removal under vacuum yields a colorless liquid with >98% purity. Analytical techniques like GC-MS or HPLC should confirm purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 2.5–2.7 ppm (m, 2H, N-CH₂), δ 1.8–2.0 ppm (m, 4H, CH(CH₃)₂), and δ 0.9–1.1 ppm (d, 12H, CH₃) confirm branching.
- ¹³C NMR : Signals at 50–55 ppm (N-CH₂), 28–30 ppm (CH(CH₃)₂), and 20–22 ppm (CH₃) validate substituents.
- IR : Absence of NH stretches (~3300 cm⁻¹) confirms tertiary amine formation.
- MS : Molecular ion [M+H]⁺ at m/z 158.2 (C₁₁H₂₄N) matches theoretical mass .
Advanced Research Questions
Q. What are the mechanistic pathways for the alkylation of butan-1-amine with 2-methylpropyl halides, and how do steric effects influence reaction kinetics?
- Methodological Answer : The reaction follows an Sₙ2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the 2-methylpropyl halide. Steric hindrance from the bulky isobutyl groups slows the reaction, necessitating elevated temperatures or prolonged reflux. Kinetic studies using Arrhenius plots reveal activation energies ~60–70 kJ/mol. Computational modeling (DFT) can map transition states to optimize substituent geometry and reaction rates .
Q. How does this compound interact with biological macromolecules, and what experimental approaches can elucidate its mode of action?
- Methodological Answer : The compound’s lipophilic nature allows membrane penetration, potentially disrupting enzyme active sites (e.g., cytochrome P450). In vitro assays (e.g., fluorescence quenching or SPR) quantify binding affinity to proteins like albumin. Molecular docking simulations predict interactions with hydrophobic pockets. Toxicity studies using cell lines (e.g., HepG2) assess IC₅₀ values, while metabolomics (LC-MS) tracks downstream pathway alterations .
Q. What strategies mitigate the risk of nitrosamine formation (e.g., N-Nitrosodiisobutylamine) during storage or experimental use of this compound?
- Methodological Answer : Nitrosation occurs in the presence of nitrites or NO donors. To prevent this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
